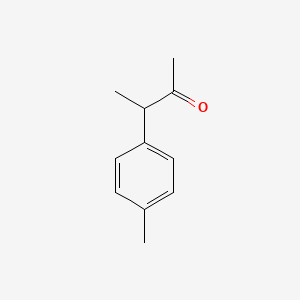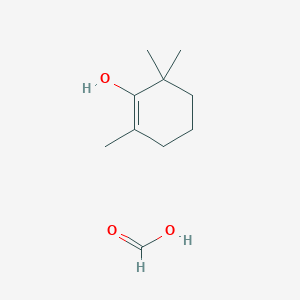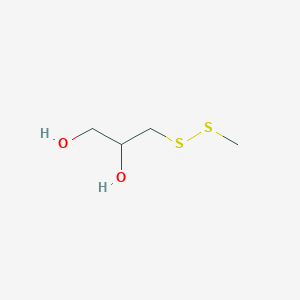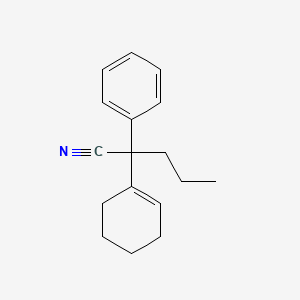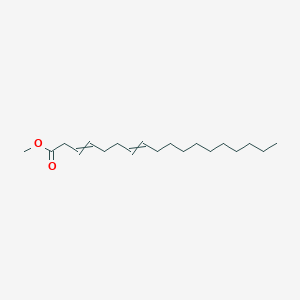![molecular formula C17H24O3 B14598034 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one CAS No. 61103-80-8](/img/structure/B14598034.png)
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxolan-2-one ring, a 3-methylbutyl group, and a 3-methylphenoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the 3-methylphenoxy group. This intermediate is then subjected to further reactions to form the oxolan-2-one ring and attach the 3-methylbutyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxolan-2-one ring to other functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylbutyl phenylacetate
- 3-Methyl-1-butanol
- 2-Phenylacetic acid
Uniqueness
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxolan-2-one ring with a 3-methylphenoxy methyl group sets it apart from other similar compounds, making it valuable for specialized applications.
Propriétés
Numéro CAS |
61103-80-8 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-(3-methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one |
InChI |
InChI=1S/C17H24O3/c1-12(2)7-8-14-10-16(20-17(14)18)11-19-15-6-4-5-13(3)9-15/h4-6,9,12,14,16H,7-8,10-11H2,1-3H3 |
Clé InChI |
LVWDFIZZCFOKOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC2CC(C(=O)O2)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
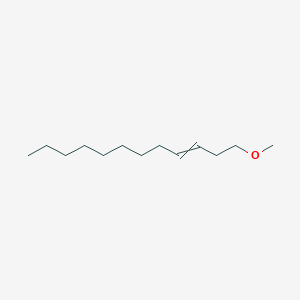

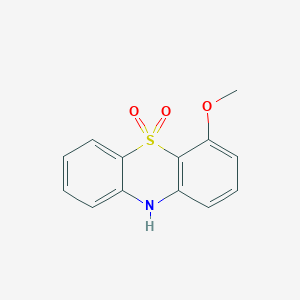


![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
